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Executive Summary
The TAIRE family comprises five serine/threonine kinases within the CMGC superfamily,

defined by a variant motif in the

C-helix of the kinase domain: PCTAIRE (CDK16, 17, 18) and PFTAIRE (CDK14, 15).[1][2]
Unlike canonical CDKs that drive cell cycle transitions via soluble cyclin complexes, TAIRE
kinases function primarily at the plasma membrane and in vesicle trafficking, regulating
processes from spermatogenesis to Wnt signaling. Their activation requires a unique tripartite
complex with Cyclin Y (CCNY) and 14-3-3 proteins, presenting a novel "switch" mechanism for
therapeutic targeting in oncology and neurodegeneration.

Molecular Architecture & Classification
The TAIRE Motif Definition
The defining feature of this subfamily is the substitution of the canonical PSTAIRE sequence

(found in CDK1/2) with PCTAIRE or PFTAIRE in the

C-helix. This helix is the structural anchor for cyclin binding. The variation alters the
hydrophobic interface, necessitating a specialized cyclin partner: Cyclin Y or Cyclin Y-like 1
(CCNYL1).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b607487?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11218289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subfamily Gene Symbol Protein Name Key Motif
Primary Tissue
Expression

PFTAIRE CDK14 PFTK1 PFTAIRE
Ubiquitous; High

in testis/brain

CDK15 PFTK2 PFTAIRE
Brain, Testis,

Kidney

PCTAIRE CDK16 PCTK1 PCTAIRE

Testis

(Spermatids),

Brain

CDK17 PCTK2 PCTAIRE Brain (Neurons)

CDK18 PCTK3 PCTAIRE Brain, Testis

The Regulatory Triad: TAIRE-Cyclin Y-14-3-3
Canonical CDKs are activated simply by cyclin binding and T-loop phosphorylation. TAIRE

kinases require a third component.

Cyclin Y Recruitment: CCNY contains an N-terminal myristoylation signal, tethering the

complex to the plasma membrane.[3]

Phospho-Priming: CCNY must be phosphorylated at Ser100 and Ser326.

14-3-3 Locking: These phospho-sites recruit 14-3-3 proteins, which act as a "molecular glue"

to stabilize the TAIRE-CCNY interaction. Without 14-3-3, the affinity between TAIRE kinases

and Cyclin Y is physiologically insufficient for activation.

Diagram 1: The TAIRE Activation Mechanism
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Caption: The TAIRE activation triad. 14-3-3 proteins stabilize the interaction between the

kinase and phosphorylated Cyclin Y, anchoring the holoenzyme to the membrane.

Physiological Functions
Spermatogenesis (CDK16)
CDK16 is indispensable for male fertility.[4][5]

Mechanism: It regulates the formation of the sperm head and the assembly of the acrosome.

Cargo Transport: CDK16 interacts with COPII vesicle components. It phosphorylates NSF

(N-ethylmaleimide-sensitive factor) at Ser569, facilitating the disassembly of SNARE

complexes required for membrane fusion during acrosome biogenesis.

Phenotype:Cdk16 knockout mice are viable but male-sterile due to malformed spermatozoa

(round-headed sperm).

Wnt Signaling (CDK14)
CDK14 acts as a critical amplifier of Wnt/

-catenin signaling.
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Mechanism: The CDK14-Cyclin Y complex phosphorylates the Wnt co-receptor LRP6 at

G2/M-specific sites (Ser1490). This phosphorylation primes LRP6 for further activation by

CK1

, enhancing signal transduction upon Wnt ligand binding.

Implication: This couples cell cycle progression (G2/M) with cell fate determination (Wnt),

ensuring Wnt responsiveness peaks prior to mitosis.

Neuronal Physiology (CDK17/18)
Highly expressed in post-mitotic neurons, these kinases regulate cytoskeletal dynamics.

CDK17: Modulates dendrite development and neuronal migration.

CDK18: Implicated in Tau phosphorylation.[6] Aberrant CDK18 activity contributes to the

hyperphosphorylation of Tau seen in Alzheimer's disease neurofibrillary tangles.[6] It also

plays a role in DNA damage response (ATR signaling) in replicating cells.

Pathological Implications & Drug Discovery
Oncology

CDK14 (PFTK1): Overexpressed in colorectal, hepatocellular, and breast cancers. It

functions as an oncogene by driving Wnt signaling and non-canonical cell cycle progression.

CDK16 (PCTK1): Associated with high-grade prostate cancer and melanoma.

Therapeutic Targeting
Developing selective inhibitors is challenging due to the high ATP-pocket homology among

CDKs. However, the unique Cys residue in the TAIRE motif (e.g., Cys206 in CDK16) offers a

handle for covalent inhibitors.

Lead Compound:FMF-04-159-2

Mechanism:[2][5][7][8] Covalent modification of the non-catalytic cysteine in the TAIRE

helix.
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Selectivity: Pan-TAIRE (CDK14/16/17/18) with reduced activity against CDK1/2.[2]

Effect: Induces G2/M arrest and suppresses Wnt signaling in cancer models.

Diagram 2: TAIRE Signaling & Disease Pathways
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Caption: Distinct signaling axes of TAIRE kinases linking them to fertility, cancer, and

neurodegeneration.

Experimental Protocols
Protocol 1: Reconstituting Active TAIRE Kinase In Vitro
Rationale: TAIRE kinases expressed in bacteria (E. coli) are inactive because they lack Cyclin

Y and the necessary eukaryotic post-translational modifications (phosphorylation) required for

14-3-3 binding.

Workflow:

Expression System: Use HEK293T or Sf9 insect cells.

Transfection: Co-transfect plasmids encoding:

FLAG-tagged CDK14/16.
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HA-tagged Cyclin Y (CCNY).

(Optional but recommended) Myc-tagged 14-3-3

.

Lysis: Lyse cells in buffer containing phosphatase inhibitors (NaF, Na3VO4) to preserve the

CCNY phosphorylation.

Purification: Immunoprecipitate with anti-FLAG beads.

QC Step: Western blot for HA (Cyclin Y) and endogenous/Myc 14-3-3 to confirm complex

formation.

Kinase Assay:

Substrate: Myelin Basic Protein (MBP) or Histone H1. (Note: They are less active on

Histone H1 than CDK1/2; MBP is preferred).

Reaction: Incubate with [

-32P]ATP or ATP-

-S for 30 min at 30°C.

Readout: Scintillation counting or Western blot (anti-phospho-substrate).

Protocol 2: Monitoring Membrane Localization
Rationale: To verify functional activation, one must confirm membrane recruitment.

Tagging: Generate GFP-CDK16 and RFP-Cyclin Y constructs.

Mutant Controls: Include a Cyclin Y G2A mutant (myristoylation deficient).

Imaging: Confocal microscopy.

Result: WT complex localizes to the plasma membrane. G2A mutant restricts the complex

to the cytoplasm/nucleus, rendering the kinase functionally impaired for surface receptor
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signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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